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Compound of Interest

Compound Name: N-methoxyformamide
CAS No.: 34005-41-9
Cat. No.: B1607286
Get Quote
& J

Executive Summary: The Chemoselectivity
Advantage

In complex drug synthesis, introducing a formyl group (N-formylation) often requires harsh
conditions (boiling formic acid) or highly reactive, non-selective electrophiles (Acetic Formic
Anhydride - AFA).

N-(Diethylcarbamoyl)-N-methoxyformamide represents a "new generation” stable solid
reagent. Its primary value proposition is chemoselectivity: it discriminates between primary and
secondary amines and leaves hydroxyl groups (alcohols) untouched, a feat difficult for
traditional mixed anhydrides.
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*Specifically N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4)

Technical Analysis & Mechanism
The "Smart" Formyl Donor Mechanism

Unlike standard coupling where an external activator (DCC) is needed, N-methoxyformamide

reagents contain an internal "leaving group” tuned for aminolysis.

The Mechanism:

A tetrahedral intermediate forms.

The amine nucleophile attacks the formyl carbonyl.

The N-methoxy-N,N-diethylurea moiety acts as a neutral, non-reactive leaving group.

The driving force is the stability of the urea byproduct, preventing reversibility.
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Caption: Mechanism of formyl transfer. The urea leaving group ensures irreversibility under
neutral conditions.

Performance Benchmark Data

The following data contrasts the performance of N-(Diethylcarbamoyl)-N-methoxyformamide
against the industry standard (AFA) and Carbodiimide coupling (DCC/HCOOH).

Experiment A: Chemoselectivity (Amino Alcohols)

Substrate: 2-Aminoethanol (Contains both -NH2 and -OH)

- Product ]
Reagent Conditions o Yield
Distribution
N-Methoxyformamide
THF, 25°C, 12h N-Formyl only (>99:1) 92%
Reagent
Acetic Formic Mixture (N-Formyl + )
] DCM, 0°C, 2h ] 78% (combined)
Anhydride N,O-Diformyl)

) ) N-Formyl + O-Formyl
Formic Acid / DCC DCM, 0°C, 4h ] 65%
side products

Insight: Traditional reagents like AFA are highly electrophilic and will esterify the alcohol. The N-
methoxyformamide reagent is sufficiently mild to react only with the more nucleophilic amine.
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Experiment B: Steric Hindrance (Secondary Amines)

Substrate: Diisopropylamine (Bulky secondary amine)

Reagent Time to Completion Yield Notes
N-Methoxyformamide Slow (High selectivity
24 h 45% i

Reagent for 1° amines)
Acetic Formic Very fast, no

_ 1lh 95% S
Anhydride discrimination
Ethyl Formate 48 h (Reflux) <10% Too unreactive

Insight: While slower on bulky substrates, this "sluggishness" is the key to its ability to
differentiate between primary and secondary amines in polyamine scaffolds.

Validated Experimental Protocols
Protocol 1: Selective N-Formylation of Primary Amines

Target: Synthesis of N-Formyl-L-Phenylalanine methyl ester (Model Peptide).

Materials:

Amine: L-Phenylalanine methyl ester HCI (1.0 equiv)

Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv)

Base: Triethylamine (1.1 equiv, only if amine salt is used)

Solvent: Anhydrous THF or DCM

Step-by-Step:

e Preparation: Dissolve the amine salt (1.0 mmol) in anhydrous THF (5 mL) under nitrogen
atmosphere.

» Neutralization: Add Triethylamine (1.1 mmol) and stir for 5 minutes to liberate the free amine.
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» Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol) in one portion. The
reagent is a stable solid, making handling easy compared to liquid anhydrides.

e Reaction: Stir at room temperature (25°C). Monitor by TLC (typically 6—12 hours).

o Checkpoint: The reaction mixture should remain clear or turn slightly cloudy as the urea
byproduct forms.

o Workup: Evaporate the solvent under reduced pressure.

« Purification: Dissolve the residue in EtOAc and wash with water (to remove the water-soluble
urea byproduct) and brine. Dry over Na2S0O4 and concentrate.

o Result: High purity N-formyl product is obtained without column chromatography in many
cases.

Protocol 2: "One-Pot" Weinreb Amide Synthesis
(Contextual)

Note: While "N-methoxyformamide" usually refers to the formylator above, if your intent was
N-Methoxy-N-methylformamide (The Weinreb Formamide) for aldehyde synthesis:

 Activation: React Grignard reagent (R-MgBr) with N-Methoxy-N-methylformamide (1.2 equiv)
at -20°C in THF,

e Mechanism: The Grignard attacks the carbonyl; the stable tetrahedral intermediate prevents
double addition.

e Hydrolysis: Acidic quench releases the Aldehyde (R-CHO).

Strategic Recommendations
When to use N-Methoxyformamide Reagents:

» Late-Stage Functionalization: When the molecule has sensitive groups (epoxides, free
alcohols, esters) that would not survive acidic formic acid or reactive mixed anhydrides.
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 Differentiation: When you need to formylate a primary amine in the presence of a secondary
amine.[1]

 GMP/Process Safety: When generating carbon monoxide (CO) or handling unstable
anhydrides is a safety hazard. This reagent is a shelf-stable solid.

When to stick to Traditional Reagents:

o Cost-Sensitive Bulk Scale: Formic acid/DCC or Ethyl Formate are significantly cheaper for
simple substrates (e.g., Aniline).

» Sterically Hindered Amines: If the target is a bulky secondary amine, AFA (Acetic Formic
Anhydride) is the superior "brute force" tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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